molecular formula C14H17Cl2N3O B1402613 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride CAS No. 1361113-41-8

2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride

Cat. No.: B1402613
CAS No.: 1361113-41-8
M. Wt: 314.2 g/mol
InChI Key: MJLFGUYTSFVFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is a pyrazine derivative that has garnered attention for its unique properties and potential applications in various fields of research. First synthesized in 1983 by R. A. Allen and colleagues, this compound has shown promise, particularly in pharmacological studies, due to its potential as an anti-cancer agent.

Scientific Research Applications

2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has shown potential as an anti-cancer agent, with studies focusing on its ability to inhibit cancer cell growth.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride typically involves the cyclization of intermediate compounds. One common method includes the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then further processed to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyrazine ring or the pyrrolidine moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.

    Pyrrolidin-2-one: Known for its antitumor properties.

    Pyrrolidine-2,5-dione: Used in the synthesis of bioactive compounds.

Uniqueness

2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride stands out due to its dual functional groups (phenoxy and pyrrolidinyl) attached to the pyrazine ring, which confer unique chemical and biological properties. Its potential as an anti-cancer agent further distinguishes it from other similar compounds.

Properties

IUPAC Name

2-phenoxy-6-pyrrolidin-2-ylpyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.2ClH/c1-2-5-11(6-3-1)18-14-10-15-9-13(17-14)12-7-4-8-16-12;;/h1-3,5-6,9-10,12,16H,4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLFGUYTSFVFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC(=N2)OC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 2
2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 3
2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 4
2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 6
2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.